1-Nitro-2-acetylpyrrole

Thermal Stability High-Temperature Synthesis Distillation

1-Nitro-2-acetylpyrrole (NAP), also referred to as 1-(1-nitropyrrol-2-yl)ethanone, is a heterocyclic organic compound classified as an N-nitropyrrole derivative. It is characterized by the simultaneous presence of an acetyl group at the 2-position and a nitro group directly bonded to the pyrrole nitrogen (N1).

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 158366-45-1
Cat. No. B134239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-acetylpyrrole
CAS158366-45-1
Synonyms1-NAP
1-nitro-2-acetylpyrrole
2-acetyl-1-nitro-pyrrole
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CN1[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-5(9)6-3-2-4-7(6)8(10)11/h2-4H,1H3
InChIKeyIAWKNFOCXFSSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Nitro-2-acetylpyrrole (CAS 158366-45-1): Key Procurement Considerations for a Specialized Nitropyrrole Intermediate


1-Nitro-2-acetylpyrrole (NAP), also referred to as 1-(1-nitropyrrol-2-yl)ethanone, is a heterocyclic organic compound classified as an N-nitropyrrole derivative. It is characterized by the simultaneous presence of an acetyl group at the 2-position and a nitro group directly bonded to the pyrrole nitrogen (N1) [1]. This specific substitution pattern distinguishes it from C-nitropyrrole analogs and underpins its utility in specialized research contexts, including investigations into nitrosative chemistry, mutagenicity, and as a structural motif for further synthetic elaboration [2].

Why Generic 'Nitropyrrole' Substitution Fails: The Functional Impact of N1-Nitro Substitution in 1-Nitro-2-acetylpyrrole


Simply substituting a different nitropyrrole isomer or a non-nitrated acetylpyrrole for 1-Nitro-2-acetylpyrrole (NAP) is not scientifically equivalent. The location of the nitro group—specifically on the pyrrole nitrogen (N1) versus on a carbon atom of the ring—fundamentally alters the molecule's electronic properties, chemical reactivity, and biological profile [1]. This N1 substitution in NAP results in a unique N-nitrosoamine-like reactivity pattern, as evidenced by its direct-acting mutagenicity without metabolic activation [2]. In contrast, C-nitropyrrole isomers (e.g., 2-acetyl-4-nitropyrrole) or the non-nitrated precursor 2-acetylpyrrole (AP) exhibit markedly different physicochemical and biological behaviors, as quantified in the evidence below.

Quantitative Differentiators for 1-Nitro-2-acetylpyrrole: Evidence-Based Comparisons Against Structural Analogs


Boiling Point Elevation: Enhanced Thermal Stability Over 2-Acetylpyrrole

1-Nitro-2-acetylpyrrole (NAP) exhibits a boiling point of 322.4°C at 760 mmHg, which is approximately 102°C higher than its non-nitrated precursor, 2-acetylpyrrole (AP) (220°C at 760 mmHg) [1]. This substantial increase in boiling point reflects the introduction of the nitro group on the pyrrole nitrogen, which strengthens intermolecular interactions and enhances thermal stability.

Thermal Stability High-Temperature Synthesis Distillation

Density Comparison: Altered Physical Properties Relative to 2-Acetylpyrrole

The measured density of 1-Nitro-2-acetylpyrrole (NAP) is 1.36 g/cm³ [1]. This value is approximately 24% higher than the density of 2-acetylpyrrole (AP), which is reported as 1.099 g/cm³ to 1.1143 g/mL [2]. This increase is consistent with the addition of the nitro group, which adds significant mass and polar character to the molecule.

Physical Characterization Formulation Purification

Lipophilicity Modulation: N1-Nitro Substitution Alters LogP Compared to C-Nitropyrroles

1-Nitro-2-acetylpyrrole (NAP) exhibits a measured LogP of 1.25 [1]. This value is notably higher than the LogP of 3-nitropyrrole, a representative C-nitropyrrole without an acetyl group, which is reported as 0.48 [2]. The higher LogP indicates greater lipophilicity, which is a critical parameter influencing membrane permeability and biological distribution.

Lipophilicity Drug Design ADME Properties

Direct-Acting Mutagenicity: A Biological Distinction from the Non-Mutagenic Precursor 2-Acetylpyrrole

Unlike its non-nitrated precursor 2-acetylpyrrole (AP), which is a common food flavor component, 1-Nitro-2-acetylpyrrole (NAP) has been experimentally shown to be moderately mutagenic to Salmonella strains TA98 and TA100 in the absence of a mammalian metabolic activation system [1]. This direct-acting mutagenicity is a specific consequence of N1-nitration, as AP exhibits no such activity under the same conditions [1].

Mutagenicity Food Safety Toxicology

Validated Application Scenarios for 1-Nitro-2-acetylpyrrole in Research and Industrial Settings


Synthesis of Novel N-Functionalized Pyrrole Derivatives

1-Nitro-2-acetylpyrrole serves as a key intermediate for the synthesis of N-substituted pyrrole derivatives that are inaccessible via C-nitropyrrole isomers. The N-nitro group provides a unique handle for further functionalization under conditions that might otherwise degrade or rearrange C-nitro analogs, leveraging its higher thermal stability (boiling point 322.4°C vs. 220°C for AP) for reactions requiring elevated temperatures [1].

Investigations into Nitrosative Chemistry and Food Mutagen Formation

Given its direct-acting mutagenicity in the Ames test (TA98 and TA100 without S9) [1], 1-Nitro-2-acetylpyrrole is the compound of choice for studying the formation and mechanism of N-nitroso compounds derived from food components like 2-acetylpyrrole. Its distinct biological activity profile makes it a necessary positive control and model compound in food safety and toxicology research.

Development of Lipophilic Building Blocks for Medicinal Chemistry

With a measured LogP of 1.25, which is significantly higher than that of simpler C-nitropyrroles (e.g., 3-nitropyrrole, LogP 0.48) [1], 1-Nitro-2-acetylpyrrole is uniquely suited for the synthesis of pyrrole-based drug candidates where enhanced membrane permeability is desired. Its combination of an N-nitro group and a 2-acetyl moiety provides a distinct physicochemical profile for lead optimization.

Thermal Process Modeling and Stability Studies

The significantly elevated boiling point (322.4°C) compared to its non-nitrated analog (220°C) [1] makes 1-Nitro-2-acetylpyrrole a valuable reference compound for studying the thermal stability and decomposition pathways of nitropyrroles in high-temperature processes, such as those encountered in certain industrial syntheses or thermal food processing.

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